ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate
Overview
Description
Ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C11H14N4O3S and its molecular weight is 282.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of various disorders .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cell biology and the treatment of various disorders .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities and therapeutic possibilities .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Biological Activity
Ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄N₄O₃S |
Molecular Weight | 282.32 g/mol |
CAS Number | 1306739-16-1 |
MDL Number | MFCD19103342 |
Antiproliferative Effects
Recent studies have indicated that derivatives of triazole and isoxazole exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds containing the triazole moiety have shown enhanced activity compared to their non-triazole counterparts. In particular, compounds similar to this compound were tested for their efficacy against different cancer cell lines:
-
Cell Lines Tested :
- L1210 (murine leukemia)
- CEM (human T-lymphocyte)
- HeLa (human cervix carcinoma)
- HMEC-1 (human microvascular endothelial cells)
- IC50 Values :
Structure-Activity Relationships (SAR)
The SAR analysis reveals that specific substitutions on the triazole and isoxazole rings are crucial for enhancing biological activity. The presence of electron-donating groups, such as methyl groups at position 5 of the triazole ring, significantly increases cytotoxicity against tumor cells.
Key Findings from SAR Studies :
- Triazole Ring : Essential for reducing IC50 values in cancer cell lines.
- Isoxazole Modifications : Alterations in the carboxylate group can influence solubility and bioavailability.
Study 1: Anticancer Activity
In a study examining the anticancer properties of various isoxazole derivatives, this compound was included among synthesized compounds. The results demonstrated that this compound exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values comparable to established chemotherapeutics .
Study 2: Molecular Docking Analysis
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cell proliferation pathways. The docking simulations suggested that the compound effectively binds to ATP-binding sites in key oncogenes, potentially inhibiting their function .
Properties
IUPAC Name |
ethyl 5-methyl-4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2-oxazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-4-17-10(16)9-8(6(2)18-15-9)5-19-11-12-7(3)13-14-11/h4-5H2,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJVBXZFDNSWIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1CSC2=NNC(=N2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.